Cas no 1258945-54-8 (4-Allylisoindoline hydrochloride)

4-Allylisoindoline hydrochloride 化学的及び物理的性質
名前と識別子
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- 4-allylisoindoline HCL
- 4-Allylisoindoline hydrochloride
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- インチ: 1S/C11H13N.ClH/c1-2-4-9-5-3-6-10-7-12-8-11(9)10;/h2-3,5-6,12H,1,4,7-8H2;1H
- InChIKey: VVTOSSKNGJWKSH-UHFFFAOYSA-N
- ほほえんだ: Cl.N1CC2C=CC=C(CC=C)C=2C1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 164
- トポロジー分子極性表面積: 12
4-Allylisoindoline hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM230403-1g |
4-Allylisoindoline hydrochloride |
1258945-54-8 | 95% | 1g |
$*** | 2023-03-31 | |
Chemenu | CM230403-1g |
4-Allylisoindoline hydrochloride |
1258945-54-8 | 95% | 1g |
$652 | 2021-08-04 |
4-Allylisoindoline hydrochloride 関連文献
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
4-Allylisoindoline hydrochlorideに関する追加情報
Comprehensive Overview of 4-Allylisoindoline hydrochloride (CAS No. 1258945-54-8): Properties, Applications, and Research Insights
4-Allylisoindoline hydrochloride (CAS No. 1258945-54-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This compound belongs to the isoindoline family, a class of heterocyclic compounds known for their versatility in drug discovery and material science. The presence of an allyl group and the hydrochloride salt form enhances its reactivity and solubility, making it a valuable intermediate in synthetic chemistry.
Researchers and industry professionals frequently search for terms like "4-Allylisoindoline hydrochloride synthesis", "CAS 1258945-54-8 applications", and "isoindoline derivatives in drug development", reflecting the growing interest in this compound. Its relevance is further highlighted by its potential role in designing novel small-molecule inhibitors and biologically active agents, aligning with current trends in targeted therapy and precision medicine.
The molecular structure of 4-Allylisoindoline hydrochloride features a fused benzene and pyrrole ring system, with the allyl substituent providing a reactive site for further functionalization. This characteristic makes it a promising candidate for structure-activity relationship (SAR) studies, particularly in the development of central nervous system (CNS) therapeutics. Recent studies have explored its derivatives for modulating neurotransmitter receptors, addressing conditions such as anxiety and neurodegenerative disorders.
From a synthetic perspective, CAS 1258945-54-8 is often utilized as a building block in multi-step organic transformations. Its hydrochloride salt form improves stability and handling, which is critical for large-scale production. Common synthetic routes involve Pd-catalyzed cross-coupling reactions or reductive amination of precursor molecules, topics frequently searched by chemists optimizing laboratory protocols.
In the context of green chemistry, researchers are investigating eco-friendly methods to produce 4-Allylisoindoline hydrochloride, such as microwave-assisted synthesis or catalytic hydrogenation. These approaches align with global sustainability goals and reduce reliance on hazardous reagents. The compound's compatibility with flow chemistry techniques also makes it suitable for high-throughput screening in drug discovery pipelines.
Analytical characterization of 4-Allylisoindoline hydrochloride typically involves NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These techniques confirm the compound's identity and quality, ensuring reproducibility in research. The demand for high-purity CAS 1258945-54-8 has increased, driven by stringent regulatory standards in preclinical studies.
Beyond pharmaceuticals, isoindoline derivatives like 4-Allylisoindoline hydrochloride are explored in material science for designing organic semiconductors or ligands in coordination chemistry. Its electron-rich aromatic system enables interactions with metal ions, relevant to catalysis and sensor development. Such interdisciplinary applications underscore its versatility.
In summary, 4-Allylisoindoline hydrochloride (CAS No. 1258945-54-8) represents a multifaceted compound with broad utility in medicinal chemistry, organic synthesis, and advanced materials. Its alignment with trending topics like sustainable synthesis and drug discovery innovations ensures continued relevance in scientific discourse. Future research may unlock further applications, solidifying its role in cutting-edge science.
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